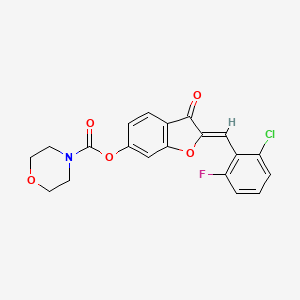

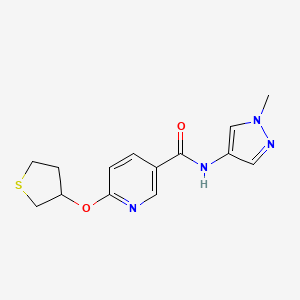

![molecular formula C27H31N7O3S3 B2482236 4-丁氧基-N-[[5-(2-[(5-乙基硫代-1,3,4-噻二唑-2-基)氨基]-2-氧乙基)硫代-4-(3-甲基苯基)-1,2,4-三唑-3-基]甲基]苯甲酰胺 CAS No. 393874-66-3](/img/structure/B2482236.png)

4-丁氧基-N-[[5-(2-[(5-乙基硫代-1,3,4-噻二唑-2-基)氨基]-2-氧乙基)硫代-4-(3-甲基苯基)-1,2,4-三唑-3-基]甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in compounds containing 1,3,4-thiadiazole, 1,2,4-triazole, and benzamide structures stems from their diverse biological activities and potential applications in medicinal chemistry. These heterocycles are known for their pharmacological properties and are investigated for various applications, including antimicrobial, anticancer, and antioxidant activities.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions, including cyclization, acylation, and substitution reactions. For instance, the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives can be achieved through the reaction of thiosemicarbazides in aqueous sodium hydroxide or acid media, leading to the formation of respective heterocycles (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

Molecular structure confirmation of similar compounds is commonly performed using X-ray structure analysis. The molecular docking studies of related compounds have indicated potential interactions with various biological targets, suggesting their utility in drug design (Pavlova et al., 2022).

Chemical Reactions and Properties

Compounds within this chemical space often undergo reactions characteristic of their functional groups, such as nucleophilic substitution, cyclization, and rearrangement reactions. For example, the unexpected ring closure and sulfonation reactions in the synthesis of thiadiazolylaminobenzenesulfonic acid derivatives highlight the complex reactivity of these molecules (Kariuki et al., 2022).

科学研究应用

抗菌和抗真菌活性

与“4-丁氧基-N-[[5-[2-[(5-乙基硫基-1,3,4-噻二唑-2-基)氨基]-2-氧乙基]硫基-4-(3-甲基苯基)-1,2,4-三唑-3-基]甲基]苯甲酰胺”在结构上相似的化合物已被探索其抗菌和抗真菌特性。例如,含有磺酰基取代的含氮杂环系统的衍生物显示出对革兰氏阳性和阴性细菌的敏感性,以及对白念珠菌的抗真菌活性。这些发现突显了该化合物作为开发新的抗菌和抗真菌药剂基础的潜力(Sych et al., 2019)。

杀幼活性

对与所讨论化合物具有结构相似性的新型三唑酮衍生物的研究揭示了它们作为蚊子幼虫杀虫剂的有效性。这表明在控制蚊子种群和对抗蚊媒疾病方面具有潜在应用。研究还评估了这些化合物对某些细菌和真菌病原体的生长抑制性质,表明了更广泛的生物活性(Kumara et al., 2015)。

抗癌潜力

进一步的研究致力于探讨类似化合物的抗癌潜力。这些化合物的结构特征,特别是1,3,4-噻二唑和三唑基团的存在,与有希望的抗癌活性相关联。这些发现为新型抗癌药物的开发铺平了道路,突显了这类化合物在医学研究和治疗开发中的重要性(Tiwari et al., 2017)。

属性

IUPAC Name |

4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O3S3/c1-4-6-14-37-21-12-10-19(11-13-21)24(36)28-16-22-30-32-26(34(22)20-9-7-8-18(3)15-20)39-17-23(35)29-25-31-33-27(40-25)38-5-2/h7-13,15H,4-6,14,16-17H2,1-3H3,(H,28,36)(H,29,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIYVUOSBHBYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NN=C(S4)SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)

![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)

![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2482159.png)

![4-Cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2482160.png)

![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2482170.png)